4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is a compound that combines a tetrazole ring with a fluorobenzoate moiety. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s structure allows it to exhibit unique chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoic acid or its derivatives. Common synthetic routes include:
Esterification Reaction: This involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production: Large-scale production may utilize continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoate moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, enhancing the compound’s ability to bind to enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate can be compared with other tetrazole-containing compounds such as:
4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate: Similar structure but with a different position of the fluorine atom.
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Contains a triazole ring instead of a benzoate moiety.
2-(1H-tetrazol-5-yl)benzoic acid: Another tetrazole derivative with different substitution patterns.
These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H9FN4O2 |
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Molecular Weight |
284.24 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C14H9FN4O2/c15-13-4-2-1-3-12(13)14(20)21-11-7-5-10(6-8-11)19-9-16-17-18-19/h1-9H |
InChI Key |
JAVJWHQTRHICIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)F |
Origin of Product |
United States |
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